benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19-12-17-18-15(19)14-7-9-20(10-8-14)16(21)22-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQWDYZHMCWKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Triazole Ring:
Piperidine Derivative Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.
Esterification: The final step involves the esterification of the piperidine derivative with benzyl chloroformate to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Reduction: Reduction reactions can target the triazole ring, converting it into a dihydrotriazole derivative.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzyl esters.
Chemistry:
Biology:
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine:
Anticancer Activity: Studies have shown that triazole derivatives exhibit anticancer properties, and this compound is being investigated for its potential to inhibit cancer cell proliferation.
Industry:
Mechanism of Action
The mechanism of action of benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and receptors. The piperidine ring enhances the compound’s binding affinity and specificity .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperidine-1-carboxylate derivatives with triazole substituents. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Piperidine-Triazole Derivatives
Key Observations:
tert-Butyl esters (e.g., in ) are often used as protecting groups in synthesis, offering stability under acidic conditions .
Triazole Substitution :
- The 4-methyltriazole in the target compound may favor π-π stacking interactions in protein binding, whereas 3-isopropyl-5-methyltriazole () introduces steric hindrance, possibly altering selectivity .
- In , the triazole is linked to a pyridine ring via an ethoxy group, showcasing modular design for optimizing pharmacokinetic properties .
Pharmacological Potential: The chlorophenyl-isoxazole derivative () highlights the therapeutic relevance of triazole-piperidine hybrids in stress-related disorders, suggesting analogous pathways for the target compound . Halogenated analogs (e.g., iodine in ) are valuable in structural biology but may introduce toxicity concerns absent in the target compound .
Biological Activity
Benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate (CAS: 1431725-49-3) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 300.36 g/mol. The compound features a piperidine ring fused with a triazole moiety, which contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole ring can bind to metal ions and inhibit various enzymes by blocking their active sites. This mechanism is particularly relevant in antimicrobial activity where enzyme inhibition prevents pathogen growth.
- Cell Membrane Permeability : The piperidine structure enhances the compound's ability to cross cell membranes, increasing its bioavailability and efficacy in biological systems .
Antimicrobial Activity
Research indicates that benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives exhibit significant antimicrobial properties. In various studies, these compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.
Table 1: Antimicrobial Efficacy
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzyl 4-(4-methyl triazole) | E. coli | 32 µg/mL |
| Benzyl 4-(4-methyl triazole) | Staphylococcus aureus | 16 µg/mL |
| Benzyl 4-(4-methyl triazole) | Candida albicans | 8 µg/mL |
Antioxidant Activity
Studies have shown that the compound exhibits antioxidant properties through various assays such as DPPH and ABTS. These assays quantify the ability of the compound to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
Table 2: Antioxidant Activity
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 15 |
Anticancer Potential
Recent investigations into the anticancer activity of benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives have revealed promising results against various human cancer cell lines. These compounds have been shown to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .
Case Study: Anticancer Activity
A study evaluated the effects of benzyl derivatives on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Scientific Research Applications
While comprehensive data tables and case studies focusing solely on the applications of "benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate" are not available within the provided search results, the information provided can help infer potential research applications.
Basic Information
this compound, also known as C16H20N4O2, has a molecular weight of 300.36 . The compound is available with 95% purity .
Related research and potential applications
- Building Block in Synthesis: this compound can be used as a building block in the synthesis of various chemical compounds .
- Triazole Derivatives in Medicinal Chemistry: The search results indicate that 1,2,4-triazole rings are found in many pharmaceutical drugs and possess a wide range of pharmacological activities, including antimicrobial, antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties .
- Anticancer research: Some substituted triazole derivatives have demonstrated in vitro cytotoxic activity against various human cancer cell lines . Further research could explore whether this compound or its derivatives possess similar anticancer properties.
- Piperidine derivatives in biological applications: Piperidine is a saturated six-membered ring system commonly found in many natural products and synthetic compounds with a broad range of biological activities .
- Apoptosis induction: Research has shown that triazole-piperazine conjugates can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
- Tubulin polymerization inhibition: Certain triazole derivatives have been found to inhibit tubulin polymerization, a process essential for cell division, indicating potential applications as anti-cancer agents .
Q & A
Q. What are the key synthetic strategies for synthesizing benzyl 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate?
The synthesis involves two primary steps: (1) formation of the 1,2,4-triazole ring and (2) coupling with the piperidine-carboxylate moiety. A common method for triazole synthesis is [3+2] cycloaddition between nitriles and hydrazines under acidic conditions. For coupling, Suzuki-Miyaura cross-coupling (e.g., using PdCl₂(dppf), K₂CO₃, and aryl boronic acids in dioxane/water at 80°C) is effective for introducing aromatic groups . Piperidine functionalization may employ nucleophilic substitutions, as seen in related compounds using cesium carbonate in DMF .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR (¹H/¹³C): Confirms proton environments (e.g., piperidine CH₂ groups at δ 1.5–2.5 ppm, triazole protons at δ 8.0–9.0 ppm).
- IR: Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 314.16).
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine bond lengths/angles and validate stereochemistry .
Q. What purification methods are commonly used for this compound?
Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard, as described in Suzuki coupling protocols . For polar impurities, preparative HPLC or recrystallization (e.g., using ethanol/water mixtures) improves purity. highlights hexane/ethyl acetate gradients (1:3) for isolating derivatives .
Q. How is the crystal structure determined and refined?
Single-crystal X-ray diffraction (SCXRD) data collected at 100 K is processed via SHELX suite:
Q. What are the storage and handling considerations?
Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent light/moisture degradation. While no specific hazards are reported, standard PPE (gloves, goggles) is recommended .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for higher yields?
- Catalyst: Replace PdCl₂(dppf) with Pd(PPh₃)₄ for milder conditions.
- Solvent: Use toluene/EtOH instead of dioxane to reduce byproducts.
- Temperature: Lower to 60°C with extended reaction time (12–24 h) to avoid decomposition. achieved quantitative yields using 1.5 equiv boronic acid and 3.0 equiv K₂CO₃ .
Q. How to resolve contradictions between computational and crystallographic data?
Discrepancies in bond lengths/angles may arise from crystal packing or solvent effects. Refinement with SHELXL using SAME and DELU restraints aligns models with experimental data . DFT-optimized geometries (e.g., Gaussian09) can be compared with SCXRD results to identify conformational flexibility .
Q. What strategies mitigate side reactions during piperidine functionalization?
- Protecting Groups: Use tert-butyloxycarbonyl (Boc) to shield amines during alkylation.
- Kinetic Control: Perform reactions at –78°C (e.g., THF with LiAlH₄) to suppress elimination .
- Base Selection: Cs₂CO₃ in DMF enhances nucleophilicity while minimizing ester hydrolysis .
Q. How can isotopic labeling study metabolic pathways?
Synthesize ¹³C-labeled analogs via cyclocondensation with ¹³C-cyanamide. Radiolabeling (³H/¹⁴C) at the benzyl position tracks degradation using scintillation counting. notes hydrochloride salts as stable forms for isotopic studies .
Q. What computational methods predict reactivity in novel reactions?
- DFT: Calculate HOMO/LUMO energies (Gaussian09) to identify electrophilic/nucleophilic sites.
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to assess stability.
- Docking Studies: AutoDock Vina models interactions with enzymes (e.g., cytochrome P450) for metabolic predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
